Home > Products > Screening Compounds P647 > (S)-Tenatoprazolesodiumsaltmonohydrate
(S)-Tenatoprazolesodiumsaltmonohydrate -

(S)-Tenatoprazolesodiumsaltmonohydrate

Catalog Number: EVT-13193984
CAS Number:
Molecular Formula: C16H20N4NaO4S
Molecular Weight: 387.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Introduction to (S)-Tenatoprazole Sodium Salt Monohydrate in Proton Pump Inhibition

Historical Development of Covalent Proton Pump Inhibitors (PPIs)

The discovery of covalent proton pump inhibitors originated with timoprazole, identified in 1975 as a pyridylmethylsulfinyl benzimidazole compound exhibiting potent antisecretory activity independent of the stimulus mechanism. Timoprazole's mechanism remained initially obscure, but it was subsequently found to target the H⁺/K⁺-ATPase (proton pump), the final common pathway for gastric acid secretion located in the parietal cell secretory canaliculus. This discovery validated the proton pump as the optimal therapeutic target for acid suppression. Structural optimization efforts focused on improving stability and reducing toxicity, leading to the introduction of omeprazole in 1988 as the first clinically available PPI. Omeprazole established the fundamental pharmacophore structure: a substituted pyridine linked via a methylsulfinyl bridge to a benzimidazole moiety [1] [3].

Subsequent PPIs—including lansoprazole (1991), pantoprazole (1994), and rabeprazole (1999)—retained this core structure while modifying substituents to fine-tune pharmacokinetic properties. These agents function as prodrugs, accumulating selectively in the acidic parietal cell canaliculus (pH ≈ 1.0) where they undergo protonation-dependent activation. Acidic conversion generates sulfenic acids or sulfenamides, which form disulfide bonds with cysteine residues (e.g., Cys813, Cys822) accessible from the luminal surface of the H⁺/K⁺-ATPase. This covalent binding results in prolonged inhibition persisting beyond the plasma half-life (typically 1-2 hours for early PPIs) until new pump synthesis occurs [1] [3] [6].

Table 1: Evolution of Key Covalent Proton Pump Inhibitors

Compound (Approval Year)Core StructureKey SubstitutionsNotable Advancement
Timoprazole (1975)Pyridylmethylsulfinyl benzimidazoleNone (prototype)First PPI pharmacophore; non-selective inhibition
Omeprazole (1988)Benzimidazole5-Methoxy benzimidazole; 4-methoxy-3,5-dimethyl pyridineFirst clinical PPI; established covalent inhibition paradigm
Pantoprazole (1994)BenzimidazoleDifluoromethoxy benzimidazole; 3,4-dimethoxypyridineEnhanced stability; IV formulation possible
Tenatoprazole (Under Investigation)ImidazopyridineMethoxy imidazopyridine; 4-methoxy-3,5-dimethyl pyridineExtended plasma half-life (7h); improved nocturnal control
(S)-Tenatoprazole Na MonohydrateOptically Pure ImidazopyridineSodium salt; monohydrate crystalSuperior bioavailability; sustained acid suppression

Despite their efficacy, conventional PPIs exhibit limitations including short plasma half-lives (1-2 hours), significant nocturnal acid breakthrough (NAB), and inter-individual variability partly attributable to CYP2C19 polymorphism. The development of tenatoprazole addressed these limitations through a fundamental structural modification: replacement of the benzimidazole ring with an imidazo[4,5-b]pyridine scaffold. This alteration reduced metabolic clearance, extending the plasma half-life to approximately 7 hours—significantly longer than earlier PPIs. Tenatoprazole's covalent binding profile to the H⁺/K⁺-ATPase involves Cys813 and Cys822, similar to pantoprazole, contributing to resistance against glutathione-mediated reversal of inhibition. The evolution culminated in the isolation of its (S)-enantiomer and optimization as a sodium salt monohydrate, enhancing solubility and bioavailability [5] [8] [9].

Significance of Sodium Salt Monohydrate Formulation in Pharmacokinetic Optimization

The development of (S)-Tenatoprazole Sodium Salt Monohydrate represents a deliberate effort to overcome formulation challenges associated with the parent compound's physicochemical properties. The free base form of (S)-tenatoprazole exhibits suboptimal aqueous solubility and crystal stability, limiting its oral bioavailability. Conversion to the sodium salt significantly enhances hydrophilicity, while the monohydrate crystalline structure confers stability during manufacturing, storage, and gastrointestinal transit. X-ray crystallography and thermal analysis confirm that the monohydrated sodium salt adopts a distinct crystal packing arrangement characterized by loose molecular organization. This structure facilitates rapid water access and dissolution upon ingestion, crucial for efficient intestinal absorption [2] [5] [8].

Pharmacokinetic studies in animal models and humans demonstrate the superiority of the sodium salt monohydrate formulation. In dogs, the bioavailability of (S)-tenatoprazole was nearly twofold higher when administered as the sodium salt monohydrate compared to the free base. This enhancement is attributed primarily to accelerated dissolution rates and improved solubility in gastrointestinal fluids. Importantly, the monohydrate form maintains chemical stability under ambient storage conditions, preventing degradation or conversion to alternative crystal forms that might compromise performance [2] [5].

The impact of this formulation extends beyond initial absorption. The prolonged plasma exposure achieved with the sodium salt monohydrate directly correlates with extended duration of acid suppression. A key pharmacodynamic study demonstrated that three days after cessation of 7-day dosing, mean 24-hour intragastric pH and percentage time at pH>4 remained significantly higher with (S)-tenatoprazole sodium salt monohydrate than with esomeprazole. This carry-over effect underscores the importance of sustained plasma levels enabled by the optimized formulation, combined with the compound's intrinsic resistance to metabolic clearance. The sodium salt monohydrate formulation thus transforms the theoretical advantages of (S)-tenatoprazole—enantiomeric purity and imidazopyridine backbone—into clinically meaningful prolonged acid suppression, particularly valuable for patients with refractory nocturnal symptoms or those requiring consistent 24-hour control [5] [7] [8].

Table 3: Key Properties of (S)-Tenatoprazole Sodium Salt Monohydrate

PropertySignificancePharmacological Impact
Chemical StructureImidazo[4,5-b]pyridine backboneReduced metabolic rate; extended plasma half-life (≈7h)
Enantiomeric FormPure (S)-enantiomerOptimized metabolic stability; reduced CYP2C19 dependency
Salt FormSodium saltEnhanced aqueous solubility; rapid dissolution
Crystal FormMonohydrateStable crystalline structure; improved shelf-life and bioavailability
Binding Sites on H⁺/K⁺-ATPaseCys813 and Cys822Resistance to glutathione reduction; prolonged inhibition
Primary Metabolic PathwayCYP2C19 (slower than racemate)Lower potential for drug interactions; reduced interpatient variability

Properties

Product Name

(S)-Tenatoprazolesodiumsaltmonohydrate

Molecular Formula

C16H20N4NaO4S

Molecular Weight

387.4 g/mol

InChI

InChI=1S/C16H18N4O3S.Na.H2O/c1-9-7-17-12(10(2)14(9)23-4)8-24(21)16-18-11-5-6-13(22-3)19-15(11)20-16;;/h5-7H,8H2,1-4H3,(H,18,19,20);;1H2

InChI Key

UPURENDNHZGOFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=CC(=N3)OC.O.[Na]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.